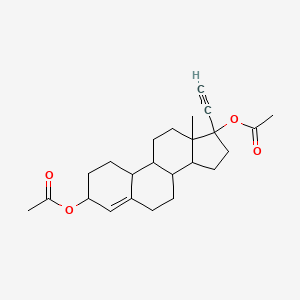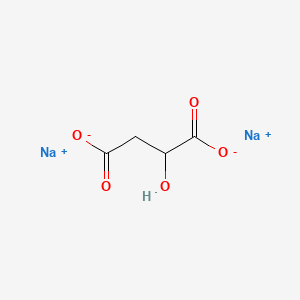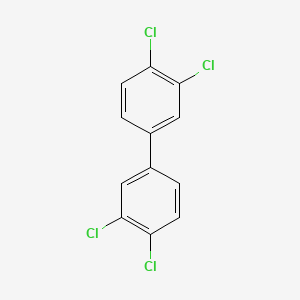
3,3',4,4'-Tetrachlorobiphenyl
Übersicht
Beschreibung
Synthesis Analysis
TCBP was synthesized through a process involving the diazotization of 3,3'-dichlorobenzidine, followed by chlorination with cuprous chloride and hydrochloric acid. The purification of TCBP involved alumina column chromatography and recrystallization from ethanol, yielding a product with greater than 99% purity, free from dioxins and furans, with a yield of 40–44% (Nakatsu et al., 1982).
Molecular Structure Analysis
The crystal structure of PCB 77 (3,3',4,4'-tetrachlorobiphenyl) has been determined, revealing a dihedral angle of 43.94 degrees, which is indicative of the spatial arrangement of the biphenyl rings. This structure is crucial for understanding the compound's interactions and stability in various environments (Shaikh et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of TCBP have been explored through its synthesis and subsequent analysis. The specific chlorination and purification methods used in its synthesis play a significant role in determining its chemical properties, such as purity and reactivity. However, detailed studies on its specific chemical reactions are limited and would require further research for a comprehensive understanding.
Physical Properties Analysis
The physical properties of TCBP, such as solubility, melting point, and vapor pressure, are influenced by its molecular structure and the presence of chlorine atoms. These properties affect its environmental behavior, including its distribution in water and soil, volatility, and potential for long-range transport. Specific data on these properties were not directly found in the provided papers and would benefit from targeted research on physical characteristics.
Chemical Properties Analysis
The chemical properties of TCBP, including reactivity with other substances, degradation pathways, and potential for transformation in biological systems or under environmental conditions, are pivotal for understanding its persistence and toxicity. Metabolic studies have shown that TCBP and its metabolites can be excreted and retained in tissues of exposed organisms, indicating bioaccumulation potential and interactions with biological systems (Wehler et al., 1989).
Wissenschaftliche Forschungsanwendungen
Analytical Methods : The separation and quantitation of 3,3',4,4'-Tetrachlorobiphenyl have been achieved using Florisil column chromatography and gas-liquid chromatography, crucial for accurate measurement in environmental samples and toxicological studies (Kamops et al., 1979).
Synthesis and Purity Assessment : A method for synthesizing this compound with high purity was developed, important for producing reliable results in toxicological studies (Nakatsu et al., 1982).
Toxicity in Biological Systems : Studies on chick embryos show that this compound is highly toxic and may be teratogenic, causing deformities and other developmental issues (Brunström & Darnerud, 1983).
Antiestrogenic and Antitumorigenic Activity : Research indicates that this compound exhibits antiestrogenic and antitumorigenic activities in rodent uterine and mammary cells as well as in human breast cancer cells, suggesting potential therapeutic applications (Ramamoorthy et al., 1999).
Chemical Modification and Preparation : A study on the preparation of the 5,6-arene oxide of this compound, involving decarboxylative elimination, has been documented, which is important for understanding its chemical properties and reactivity (Reich & Reich, 1990).
Oxidation Kinetics : The use of methanol as a cosolvent enhances the oxidation kinetics of this compound decomposition in supercritical water, a finding relevant to environmental remediation processes (Anitescu & Tavlarides, 2002).
Sensitive Spectrofluorimetric Determination : A method was developed for the sensitive determination of this compound using a neutral micellar medium, which is important for environmental monitoring and detection (García et al., 1994).
Electrochemical Impedance Sensor Development : The development of an electrochemical impedance sensor for the determination of this compound based on a hybrid material demonstrates progress in analytical techniques for detecting such compounds (Wei et al., 2011).
Safety and Hazards
3,3’,4,4’-Tetrachlorobiphenyl is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Wirkmechanismus
- The primary target for 3,3’,4,4’-Tetrachlorobiphenyl is estrogen sulfotransferase . This enzyme utilizes 3’-phospho-5’-adenylyl sulfate (PAPS) as a sulfonate donor to catalyze the sulfate conjugation of estradiol and estrone. By doing so, it plays a role in regulating estrogen levels .
Target of Action
Biochemische Analyse
Biochemical Properties
3,3’,4,4’-Tetrachlorobiphenyl plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins. This compound is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons. Upon binding to AhR, 3,3’,4,4’-Tetrachlorobiphenyl can influence the expression of various genes involved in xenobiotic metabolism, including cytochrome P450 enzymes. These interactions can lead to the activation or inhibition of metabolic pathways, affecting the detoxification processes in the body .
Cellular Effects
The effects of 3,3’,4,4’-Tetrachlorobiphenyl on cellular processes are diverse and can vary depending on the cell type. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,3’,4,4’-Tetrachlorobiphenyl can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. Additionally, it can disrupt endocrine function by mimicking or antagonizing natural hormones, thereby affecting hormone signaling pathways .
Molecular Mechanism
At the molecular level, 3,3’,4,4’-Tetrachlorobiphenyl exerts its effects through several mechanisms. One of the primary mechanisms is the binding to the AhR, which leads to the translocation of the receptor-ligand complex to the nucleus. Once in the nucleus, the complex binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to the transcriptional activation of target genes. This can result in the induction of enzymes involved in xenobiotic metabolism, such as cytochrome P450s. Additionally, 3,3’,4,4’-Tetrachlorobiphenyl can inhibit or activate other enzymes, leading to alterations in metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,4,4’-Tetrachlorobiphenyl can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 3,3’,4,4’-Tetrachlorobiphenyl can persist in biological systems, leading to prolonged exposure and potential chronic effects. Over time, the compound can undergo metabolic transformation, resulting in the formation of metabolites that may have different biological activities .
Dosage Effects in Animal Models
The effects of 3,3’,4,4’-Tetrachlorobiphenyl in animal models can vary with different dosages. At low doses, the compound may induce subtle changes in gene expression and cellular function, while at higher doses, it can cause significant toxic effects, including liver damage, immunotoxicity, and reproductive toxicity. Threshold effects have been observed, where certain doses are required to elicit specific biological responses. Additionally, high doses of 3,3’,4,4’-Tetrachlorobiphenyl can lead to adverse effects, such as oxidative stress, inflammation, and apoptosis .
Metabolic Pathways
3,3’,4,4’-Tetrachlorobiphenyl is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of xenobiotics, leading to the formation of hydroxylated metabolites. The metabolic transformation of 3,3’,4,4’-Tetrachlorobiphenyl can influence its biological activity and toxicity. For instance, the formation of hydroxylated metabolites can enhance the compound’s ability to generate ROS, leading to oxidative stress and cellular damage .
Transport and Distribution
Within cells and tissues, 3,3’,4,4’-Tetrachlorobiphenyl is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it can bind to serum albumin and other plasma proteins, facilitating its transport in the bloodstream. Additionally, 3,3’,4,4’-Tetrachlorobiphenyl can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature .
Subcellular Localization
The subcellular localization of 3,3’,4,4’-Tetrachlorobiphenyl can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria, where it can interact with enzymes and other biomolecules. Post-translational modifications, such as phosphorylation, can also influence the localization and activity of 3,3’,4,4’-Tetrachlorobiphenyl. For instance, the compound’s interaction with the ER can affect protein folding and secretion, while its presence in mitochondria can influence cellular energy metabolism .
Eigenschaften
IUPAC Name |
1,2-dichloro-4-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMGJOKDKOLIDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022514 | |
| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [MSDSonline] | |
| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3178 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
18.0X10-2 MG/L WATER | |
| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000164 [mmHg] | |
| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3178 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
RODENT STUDIES INDICATED THAT NONCOPLANAR PCB ISOMERS INDUCED CYTOCHROME P450, WHILE COPLANAR ISOMERS INDUCE CYTOCHROME P488., 3,3',4,4'-TETRACHLOROBIPHENYL IS A 3-METHYLCHOLANTHRENE-LIKE INDUCER OF CYTOCHROME P450-DEPENDENT MONOOXYGENASES., Exposure of chick embryos in ovo to cytochrome p448 inducers 2,3,7,8-tetrachlorodibenzo-p-dioxin, and beta-napthoflavone, increased cardiac prostaglandins in vitro. The dose response relationships were biphasic with prostaglandin release increasing at the low doses and returning to basal levels at higher doses. Increased cardiac prostaglandin release was detected at doses that induced hepatic 7-ethoxyresorufin deethylase but which were below the threshold for cardiac induction. The fall in prostaglandin release coincided with induction of cardiac 7-ethoxyresorufin deethylase and therefore may be attributable to increased prostaglandin metabolism. | |
| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
32598-13-3, 80333-65-9 | |
| Record name | PCB 77 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32598-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,3',4'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 3,3',4,4'-tetrachloro-, labeled with carbon-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080333659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,4'-tetrachloro-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2I6546TMI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
182-184 °C | |
| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,3',4,4'-tetrachlorobiphenyl interact with cells and what are the downstream effects?
A1: this compound primarily interacts with the aryl hydrocarbon receptor (AhR) . This interaction triggers a cascade of events, including the induction of cytochrome P450 enzymes such as CYP1A1/2 . These enzymes play a crucial role in xenobiotic metabolism, and their induction can lead to various downstream effects, such as altered hormone levels and potential toxicity.
Q2: How does this compound impact thyroid hormone levels?
A2: Studies have shown that this compound exposure leads to decreased serum thyroxine (T4) levels in various species, including rats and mice . This effect is attributed to multiple mechanisms. One proposed mechanism involves the competitive binding of hydroxylated metabolites of this compound to transthyretin (TTR), a protein responsible for transporting thyroid hormones in the blood . Another mechanism involves enhanced accumulation of T4 in the liver, leading to decreased serum levels .
Q3: Does this compound affect the immune system?
A3: Yes, research suggests that this compound exposure can affect the immune system, specifically within the thymus. Studies in mice have shown that it can inhibit the proliferation of immature thymocytes and skew their differentiation towards CD4-CD8+ cells . These alterations in thymocyte development could potentially lead to immunosuppressive effects.
Q4: What are the effects of this compound on neutrophil activity?
A4: Research indicates that this compound can activate phospholipase A2 (PLA2) in rat neutrophils . This activation is linked to a specific structural motif present in the compound and leads to the release of arachidonic acid, a key inflammatory mediator. This suggests that this compound might contribute to inflammatory responses.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C12H6Cl4, and its molecular weight is 290.0 g/mol.
Q6: How has computational chemistry been used to study this compound?
A6: Computational chemistry, particularly molecular modeling, has been used to understand the interactions of this compound with biological targets. For instance, researchers have used these techniques to identify a specific structural motif (PHEN) required for the activation of PLA2 in neutrophils by organochlorine compounds, including this compound . This kind of information can help predict the activity of related compounds and guide the design of safer alternatives.
Q7: How does the structure of this compound influence its activity?
A7: The specific chlorine substitution pattern in this compound plays a crucial role in its biological activity. The absence of ortho-chlorine substitution makes it a potent AhR agonist, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . This structural feature is also linked to its ability to induce cytochrome P450 enzymes and elicit toxicological effects similar to TCDD.
Q8: How does this compound compare to other polychlorinated biphenyls (PCBs) in terms of activity?
A8: this compound, a coplanar PCB congener, exhibits distinct activity compared to non-coplanar PCBs. For example, it significantly impacts granulocytic HL-60 cell function and upregulates cyclooxygenase-2 (COX-2) expression, while the non-coplanar PCB congener 2,2',4,4'-tetrachlorobiphenyl does not share these effects . This difference highlights the importance of chlorine substitution patterns in dictating the biological activity of PCBs.
Q9: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?
A9: Studies in rats , have shown that after oral administration, this compound is preferentially distributed to adipose tissue and the liver, indicating its lipophilic nature. The primary route of excretion is through feces, with minor elimination via urine. Metabolism plays a crucial role in its elimination, with hydroxylated metabolites identified as major excretion products.
Q10: Does the route of exposure to this compound affect its tissue distribution?
A10: Yes, research in swine suggests that dermal exposure to this compound results in higher tissue residue compared to intravenous exposure, even though blood concentrations and excretion are lower. This difference highlights the importance of exposure route in determining tissue-specific accumulation and potential toxicity.
Q11: How is this compound transferred from mother to offspring?
A11: Studies in mice show that this compound can be transferred from mothers to offspring via milk. This transfer leads to significant accumulation of the compound in neonatal plasma, highlighting a potential pathway for early life exposure and potential developmental effects.
Q12: What are the known toxic effects of this compound?
A12: this compound exhibits a range of toxic effects, often mirroring those of TCDD. These include:
- Endocrine Disruption: It disrupts thyroid hormone homeostasis , .
- Immunotoxicity: It affects thymus development and function .
- Developmental Toxicity: It can induce developmental abnormalities in chicken embryos .
- Liver Toxicity: It can cause liver enlargement and potentially contribute to uroporphyria , .
Q13: How does the toxicity of this compound vary between species?
A13: Sensitivity to this compound varies between species. For example, chicken embryos are highly sensitive to its toxic effects, showing high mortality and developmental abnormalities , . In contrast, ducks, geese, and herring gulls show considerably less sensitivity . These differences highlight the complexity of species-specific responses to toxicants.
Q14: Does this compound cause cancer?
A14: While this compound is not classified as a direct carcinogen, some studies suggest potential links to cancer development. For instance, it has been shown to inhibit gap junction intercellular communication (GJIC) in human liver and skin cells , a process that plays a crucial role in controlling cell growth and preventing tumor formation. This disruption of GJIC could potentially contribute to cancer development.
Q15: Are there any biomarkers for this compound exposure or effects?
A15: Yes, several biomarkers can indicate exposure to this compound and its effects. One such biomarker is the induction of cytochrome P450 enzymes, particularly CYP1A1, in various tissues like liver , kidney , and even white muscle of fish. Elevated levels of these enzymes can suggest exposure to AhR agonists like this compound. Additionally, alterations in thyroid hormone levels and specific metabolite profiles can also serve as potential biomarkers of exposure.
Q16: What analytical methods are used to detect and quantify this compound?
A16: Various analytical methods are employed for the detection and quantification of this compound:
- Gas Chromatography (GC): Often coupled with electron capture detection (ECD) or mass spectrometry (MS), GC is commonly used to separate and quantify this compound in environmental and biological samples , .
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV or fluorescence detection, offers an alternative approach for separating and quantifying this compound and its metabolites .
- Radioimmunoassay (RIA): RIA utilizes antibodies to detect and quantify this compound in samples like milk and animal fats .
Q17: What is the environmental fate of this compound?
A17: this compound is a persistent organic pollutant (POP) known for its resistance to environmental degradation . This persistence allows it to accumulate in the environment, particularly in sediments and fatty tissues of organisms, posing risks to wildlife and human health.
Q18: Does this compound affect the activity of drug-metabolizing enzymes?
A19: Yes, this compound is a known inducer of cytochrome P450 enzymes, particularly CYP1A1/2, in various species, including fish and rats . This induction can significantly impact the metabolism of other xenobiotics, potentially leading to altered drug efficacy or increased toxicity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



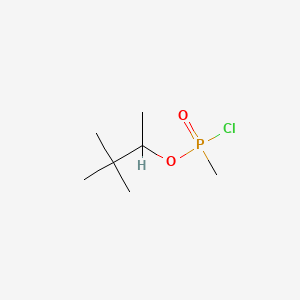
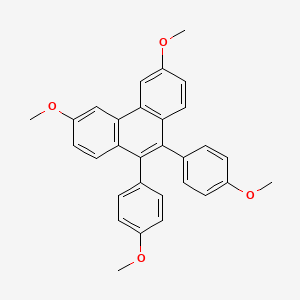
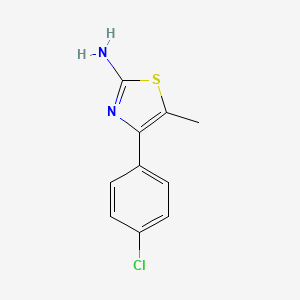
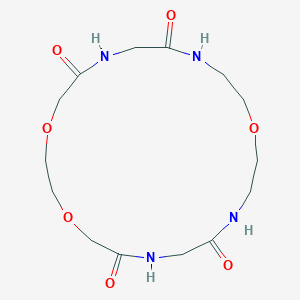
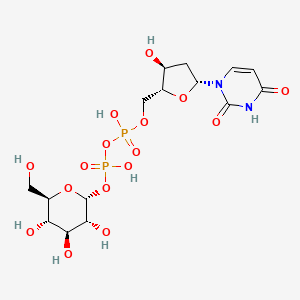
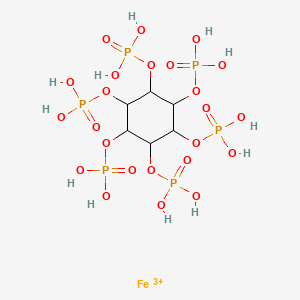

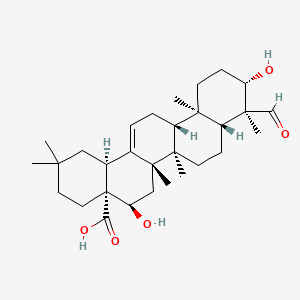

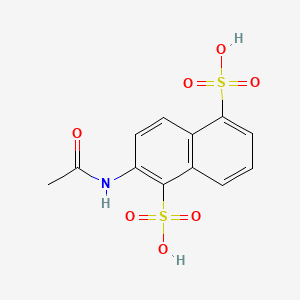

![4-[(4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-hydroxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1197884.png)
